The MTS Assay: A Technical Guide to a Core Method in Preclinical Research
The MTS Assay: A Technical Guide to a Core Method in Preclinical Research
In the landscape of preclinical drug discovery and development, the accurate assessment of cell viability and cytotoxicity is paramount. Among the arsenal of available methodologies, the MTS assay has emerged as a robust, sensitive, and high-throughput colorimetric method for quantifying viable cells. This technical guide provides an in-depth overview of the MTS assay, its applications in research, detailed experimental protocols, and the biochemical principles that underpin this widely used technique.
Core Principles of the MTS Assay
The MTS assay is centered around the cellular reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a soluble formazan product. This bioreduction is carried out by dehydrogenase enzymes in metabolically active cells, primarily through the action of NADPH or NADH. The resulting formazan dye is soluble in cell culture medium and imparts a color change that can be quantified by measuring the absorbance at a specific wavelength, typically between 490 and 500 nm. The intensity of the color is directly proportional to the number of viable cells in the culture, providing a reliable measure of cell proliferation or cytotoxicity.[1]
Applications in Research and Drug Development
The versatility and reliability of the MTS assay make it a cornerstone technique in various research domains:
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Oncology Research: The assay is extensively used to evaluate the cytotoxic effects of novel anti-cancer agents. By treating cancer cell lines with varying concentrations of a drug, researchers can determine its efficacy in inhibiting cell growth and inducing cell death.[2][3]
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Drug Discovery and High-Throughput Screening: The simple, add-and-read format of the MTS assay lends itself to high-throughput screening (HTS) of large compound libraries to identify potential drug candidates that modulate cell viability.[2]
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Toxicology and Safety Assessment: It is employed to assess the cytotoxic potential of chemical compounds and environmental toxins, providing crucial data for safety and risk assessment.[2]
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Stem Cell and Regenerative Medicine: The assay is valuable for monitoring the health and proliferation of stem cell cultures, which is critical for the advancement of regenerative therapies.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters and expected outcomes in an MTS assay designed to assess the cytotoxicity of a compound.
| Parameter | Value/Range | Description |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Dependent on cell type and growth rate. |
| Compound Concentration | Varies (e.g., 0.1 nM - 100 µM) | A range of concentrations is used to determine the dose-response curve. |
| Incubation Time | 24 - 72 hours | The duration of exposure to the test compound. |
| MTS Reagent Incubation | 30 minutes - 4 hours | Time for the conversion of MTS to formazan. |
| Absorbance Wavelength | 490 - 500 nm | The wavelength at which the formazan product is measured.[1] |
| IC50 Value | Compound-specific | The concentration of a drug that inhibits cell growth by 50%. |
Experimental Protocol
This section provides a detailed methodology for performing a typical MTS assay to evaluate the effect of a test compound on cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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96-well microtiter plates
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Test compound stock solution
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MTS reagent solution
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Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
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Cell Seeding:
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Harvest and count cells.
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Seed the cells in a 96-well plate at a predetermined density in a final volume of 100 µL of complete culture medium per well.
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Include wells for "cells only" (positive control) and "medium only" (blank).
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Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of the test compound in complete culture medium.
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Remove the medium from the wells (or add compound directly if using a small volume).
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Add 100 µL of the diluted compound solutions to the appropriate wells. Add fresh medium to the control wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTS Assay:
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Following the treatment period, add 20 µL of the MTS reagent directly to each well.
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Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
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After incubation, briefly shake the plate to ensure uniform color distribution.
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Data Acquisition:
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Measure the absorbance of each well at 490 nm using a microplate reader.
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Data Analysis:
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Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
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Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
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Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
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Visualizing the Workflow and Principle
The following diagrams illustrate the experimental workflow and the biochemical principle of the MTS assay.
Caption: Experimental workflow of the MTS assay.
Caption: Biochemical principle of the MTS assay.
